REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CC(C)=O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:4]([CH3:9])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
IC1=CC(=C(C=C1)O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)OCC
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Type
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CUSTOM
|
Details
|
vigorously stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reacted further at room temperature for 4 hours
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
EXTRACTION
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Details
|
the reaction mixture was extracted with aqueous ammonium chloride solution and ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The crude product was purified on silica flash column
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(OCC(=O)OCC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |